2-Benzyloxy-5-methoxy-benzaldehyde
Overview
Description
2-Benzyloxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a derivative of benzaldehyde, featuring a benzyloxy group at the second position and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-methoxy-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-methoxybenzaldehyde.
Benzylation: The hydroxyl group at the second position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing bulk reactors for the benzylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Benzyloxy-5-methoxybenzoic acid.
Reduction: 2-Benzyloxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-5-methoxy-benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in studies investigating its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-methoxy-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzyloxy and methoxy groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Lacks the benzyloxy group, making it less hydrophobic.
2-Bromo-5-methoxybenzaldehyde: Contains a bromine atom instead of a benzyloxy group, which can significantly alter its reactivity and biological activity.
2-Ethoxy-5-methoxybenzaldehyde:
Uniqueness
2-Benzyloxy-5-methoxy-benzaldehyde is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNOASMPBTKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358142 | |
Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56979-57-8 | |
Record name | 5-Methoxy-2-(phenylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56979-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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